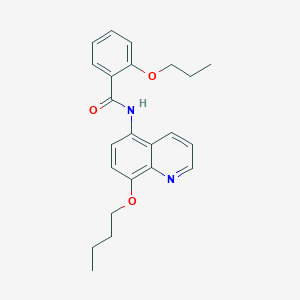![molecular formula C18H14ClF3N2O3 B11316479 1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316479.png)
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole (commonly referred to as Compound X ) is a complex heterocyclic compound. Its structure combines a benzimidazole core with a dioxin moiety, and it contains a chlorophenoxyethyl group and a trifluoromethyl substituent. Let’s break down its features:
Benzimidazole Core: The benzimidazole ring system is a fused bicyclic heterocycle containing two nitrogen atoms. It often exhibits interesting biological activities.
Dioxin Moiety: The dioxin portion contributes to the compound’s overall structure and properties.
Functional Groups: The chlorophenoxyethyl group and trifluoromethyl substituent enhance its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for Compound X. Here are two common approaches:
-
Condensation Reaction
- Starting material: 2-(4-chlorophenoxy)ethylamine
- Reactant: Trifluoromethyl isocyanate
- Conditions: Room temperature, solvent (e.g., dichloromethane)
- Product: Intermediate imidazolyl urea
- Cyclization: Acidic conditions yield Compound X.
-
Multicomponent Reaction
- Starting materials: 2-(4-chlorophenoxy)ethylamine, 2,3-difluorobenzaldehyde, and urea
- Catalyst: Lewis acid (e.g., SnCl₂)
- Conditions: Solvent (e.g., acetonitrile)
- Product: Compound X
Industrial Production
Industrial-scale synthesis typically involves optimized versions of the above routes, ensuring high yield and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify its functional groups.
Reduction: Reduction may lead to the removal of substituents.
Substitution: Halogenation or other substitutions can alter its properties.
Common Reagents: Examples include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkylating agents (for substitution).
Major Products: These depend on reaction conditions and starting materials.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Agriculture: Used as a pesticide or fungicide.
Materials Science: Explored for its optical and electronic properties.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its trifluoromethyl group and dioxin moiety. Similar compounds include benzimidazoles and dioxins, but none precisely match its structure.
Properties
Molecular Formula |
C18H14ClF3N2O3 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-11-1-3-12(4-2-11)25-6-5-24-14-10-16-15(26-7-8-27-16)9-13(14)23-17(24)18(20,21)22/h1-4,9-10H,5-8H2 |
InChI Key |
LLVABBHXRVKMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(6-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316399.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316408.png)
![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316409.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316421.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316426.png)

![N-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316435.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11316442.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316444.png)
![N-benzyl-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316455.png)
![N-[(5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11316460.png)
![5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11316462.png)
![2-(4-fluorophenoxy)-N-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11316477.png)
